molecular formula C22H27NO5 B4001506 1-[2-(2-biphenylyloxy)ethyl]-4-methylpiperidine oxalate

1-[2-(2-biphenylyloxy)ethyl]-4-methylpiperidine oxalate

Cat. No.: B4001506
M. Wt: 385.5 g/mol
InChI Key: GMFLVQKKBVBZNS-UHFFFAOYSA-N
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Description

1-[2-(2-biphenylyloxy)ethyl]-4-methylpiperidine oxalate is a useful research compound. Its molecular formula is C22H27NO5 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.18892296 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dye-Sensitized Solar Cells

One significant application of compounds related to 1-[2-(2-biphenylyloxy)ethyl]-4-methylpiperidine oxalate, specifically diethyl oxalate, is in the enhancement of dye-sensitized solar cells (DSSCs). Diethyl oxalate has been used as an effective and inexpensive additive in iodide/triiodide electrolyte-based DSSCs. The addition of diethyl oxalate improves the short-circuit current and, consequently, the total conversion efficiency of these cells. This improvement is attributed to the molecular complex formation between diethyl oxalate and redox species in the electrolyte solution, promoting the electrochemical properties of the electrolyte. Moreover, diethyl oxalate adsorbing on the semiconductor surface leads to an increase in the lifetime and the electron density in the conduction band of TiO2, which is beneficial for the cells' efficiency (Afrooz & Dehghani, 2015).

Organic Synthesis

Another application area is in organic synthesis, where related oxalate compounds are utilized in the preparation of enantiomerically pure substances. For instance, ethyl 2,4-dioxo-4-phenylbutyrate, produced by condensation of acetophenone with diethyl oxalate, can be converted to 3-oxo-3-phenyl-1-propanol. This process involves a reductive amination step yielding racemic 3-amino-3-phenyl-1-propanol, which can then be resolved into high-purity enantiomers using enzymatic methods. Such processes demonstrate the utility of oxalate derivatives in the precise synthesis of bioactive compounds (Fadnavis, Radhika, & Devi, 2006).

Drug Development

Oxalate derivatives have also found applications in drug development. Novel families of compounds, such as 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles, have been explored as HIV-1 non-nucleoside reverse transcriptase inhibitors. These compounds, related in structure to the one mentioned, exhibit potent anti-HIV activity at submicromolar concentrations. Their development follows a structure-activity relationship investigation, highlighting the potential of oxalate derivatives in medicinal chemistry (De Martino et al., 2005).

Mechanism of Action

The mechanism of action for 1-[2-(2-biphenylyloxy)ethyl]-4-methylpiperidine oxalate is not specified in the available resources . It’s possible that the compound could exhibit biological activity due to its structural features, but this would need to be confirmed through experimental studies.

Safety and Hazards

The safety data and potential hazards associated with 1-[2-(2-biphenylyloxy)ethyl]-4-methylpiperidine oxalate are not specified in the available resources . It’s important to handle all chemical compounds with care and to follow appropriate safety protocols.

Properties

IUPAC Name

4-methyl-1-[2-(2-phenylphenoxy)ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.C2H2O4/c1-17-11-13-21(14-12-17)15-16-22-20-10-6-5-9-19(20)18-7-3-2-4-8-18;3-1(4)2(5)6/h2-10,17H,11-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFLVQKKBVBZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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